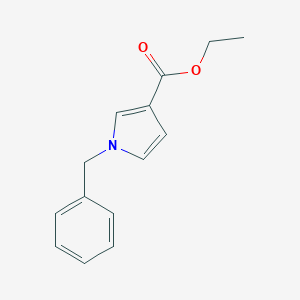

ethyl 1-benzyl-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZAVNAKDOXZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562803 | |

| Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128259-47-2 | |

| Record name | Ethyl 1-benzyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate

Executive Summary & Strategic Analysis

The synthesis of ethyl 1-benzyl-1H-pyrrole-3-carboxylate represents a critical workflow in the generation of pharmacologically active heterocycles. Pyrrole-3-carboxylates are privileged scaffolds in drug discovery, serving as precursors for kinase inhibitors, anti-inflammatory agents, and polymerization monomers.

Unlike the 2-carboxylate isomers (accessible via Hantzsch or Paal-Knorr syntheses), the 3-carboxylate substitution pattern requires specific regioselective methodologies. This guide details a robust, two-phase synthetic strategy:

-

Core Construction: Regioselective formation of the pyrrole ring via the Van Leusen Pyrrole Synthesis .

-

N-Functionalization: Chemoselective N-alkylation using phase-transfer catalysis or hydride-mediated nucleophilic substitution.

This approach is selected for its scalability, high regiocontrol, and the commercial availability of precursors.

Retrosynthetic Analysis

To ensure high purity and yield, we disconnect the target molecule at the N-benzyl bond and the pyrrole ring construction.

-

Disconnection A (C-N Bond): Leads to the benzyl halide and the nucleophilic ethyl 1H-pyrrole-3-carboxylate.

-

Disconnection B (Ring Closure): The 3-substituted pyrrole core is best accessed via the reaction of Tosylmethyl Isocyanide (TosMIC) with an electron-deficient alkene (ethyl acrylate).

Figure 1: Retrosynthetic logic flow prioritizing the Van Leusen pathway for regioselectivity.

Phase 1: Synthesis of Ethyl 1H-pyrrole-3-carboxylate

The Van Leusen reaction is the industry standard for accessing 3-substituted pyrroles. It involves the base-mediated cycloaddition of TosMIC to

Mechanistic Insight

The reaction proceeds via a Michael addition of the deprotonated TosMIC to ethyl acrylate, followed by a 5-endo-dig cyclization of the intermediate anion onto the isocyanide carbon. The subsequent elimination of

Criticality: The elimination of the sulfonyl group is the driving force. Anhydrous conditions are preferred to prevent premature hydrolysis of the isocyanide.

Experimental Protocol

Reagents:

-

Tosylmethyl isocyanide (TosMIC): 1.0 equiv.

-

Ethyl acrylate: 1.1 equiv.

-

Sodium Hydride (NaH, 60% dispersion): 2.2 equiv.

-

Solvent: DMSO/Et₂O (2:1 ratio).

Workflow:

-

Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 equiv) in anhydrous Et₂O.

-

TosMIC Addition: Add a solution of TosMIC (1.0 equiv) and ethyl acrylate (1.1 equiv) in DMSO/Et₂O dropwise over 30 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature between 20–30°C using a water bath.

-

-

Reaction: Stir the mixture vigorously at room temperature for 2–3 hours. The mixture will darken as the elimination proceeds.

-

Quench: Carefully dilute with water (slow addition to quench excess hydride).

-

Extraction: Extract with Et₂O or EtOAc (3x). The product resides in the organic layer.

-

Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Et₂O/Hexanes or purify via flash chromatography (SiO₂, Hex/EtOAc gradient).

Yield Expectation: 60–75%.

Data Check: ¹H NMR (CDCl₃) should show signals at

Phase 2: N-Benzylation

With the core scaffold synthesized, the N-benzylation is performed. The pyrrole NH proton (pKa ~17) requires a moderately strong base for deprotonation.

Reaction Optimization

While KOH/DMSO can be used, NaH in DMF provides the cleanest conversion with minimal side reactions (such as C-alkylation, which is rare but possible under thermodynamic control).

Experimental Protocol

Reagents:

-

Ethyl 1H-pyrrole-3-carboxylate (from Phase 1): 1.0 equiv.

-

Benzyl Bromide (BnBr): 1.2 equiv.

-

Sodium Hydride (NaH, 60%): 1.5 equiv.

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Workflow:

-

Deprotonation: Dissolve the pyrrole ester in anhydrous DMF (0.2 M concentration) and cool to 0°C.

-

Base Addition: Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes to ensure complete anion formation.

-

Visual Cue: The solution often turns from pale yellow to orange/brown upon anion formation.

-

-

Alkylation: Add Benzyl Bromide dropwise via syringe.

-

Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hex:EtOAc 4:1). The starting material (lower Rf) should disappear.

-

Workup: Pour the mixture into ice-cold water.

-

Scenario A (Solid): If the product precipitates, filter and wash with water/hexanes.

-

Scenario B (Oil): Extract with EtOAc (3x). Wash combined organics extensively with water and LiCl solution (to remove DMF), then brine.

-

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data Summary Table[1]

| Parameter | Phase 1 (Ring Formation) | Phase 2 (N-Benzylation) |

| Limiting Reagent | TosMIC | Ethyl pyrrole-3-carboxylate |

| Key Reagent | Ethyl Acrylate | Benzyl Bromide |

| Base | NaH (excess) | NaH (1.5 eq) |

| Solvent System | DMSO / Et₂O | DMF (Anhydrous) |

| Temp. Profile | 20–30°C (Exothermic) | 0°C |

| Critical Risk | Hydrolysis of TosMIC | C-alkylation (if temp too high) |

| Target Yield | 65% | 85–90% |

Workflow Visualization

The following diagram illustrates the complete reaction sequence and decision nodes.

Figure 2: Step-wise process flow from raw materials to isolated target.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 7.3–7.1 (m, 5H): Phenyl group protons (confirming benzylation).

- 7.35 (t, 1H): C2-H of pyrrole (deshielded by N-benzyl and 3-ester).

- 6.65 (t, 1H): C5-H.

- 6.55 (dd, 1H): C4-H.

- 5.05 (s, 2H): N-CH₂-Ph (Benzylic singlet—Critical diagnostic peak ).

- 4.25 (q, 2H) & 1.30 (t, 3H): Ethyl ester signals.

-

Absence of NH: The disappearance of the broad singlet at ~8.5 ppm confirms N-alkylation.

Mass Spectrometry[2]

-

HRMS (ESI+): Calculated for [M+H]⁺

: 230.1181. Found: 230.11XX.

Safety & Handling (E-E-A-T)

-

TosMIC: Causes respiratory sensitization. It has a characteristic foul odor. All weighing and reactions must be performed in a well-ventilated fume hood.

-

Sodium Hydride: Pyrophoric. Reacts violently with water releasing hydrogen gas. Quench all reaction mixtures and glassware carefully with isopropanol or ethyl acetate before adding water.

-

Benzyl Bromide: A potent lachrymator. Handle with double gloves and eye protection.

References

-

Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to Michael acceptors." Tetrahedron Letters, 13(52), 5337–5340. Link

-

Moskal, J., & van Leusen, A. M. (1986). "A new synthesis of pyrroles from tosylmethyl isocyanide and Michael acceptors." Journal of Organic Chemistry, 51(22), 4131–4139. Link

-

PubChem Compound Summary. (2025). "Ethyl 1H-pyrrole-3-carboxylate."[1][2][3] National Center for Biotechnology Information. Link

-

Campiani, G., et al. (1998). "Synthesis and biological activity of N-arylalkyl-pyrrole-3-carboxylates." Journal of Medicinal Chemistry, 41(20), 3763–3772. (Demonstrates N-alkylation protocols on this scaffold). Link

Sources

Introduction: The Strategic Importance of the Pyrrole Scaffold

An In-depth Technical Guide to Ethyl 1-benzyl-1H-pyrrole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

The pyrrole ring system is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3] Pyrrole and its derivatives are integral to a wide array of therapeutics, including drugs for cancer, microbial infections, and inflammatory conditions.[4][5] This guide focuses on a specific, highly versatile derivative: Ethyl 1-benzyl-1H-pyrrole-3-carboxylate .

This compound serves as a critical building block for synthesizing more complex molecules. The N-benzyl group provides steric and electronic modulation while also serving as a stable protecting group that can be removed if needed. The ethyl carboxylate at the 3-position offers a reactive handle for chain extension, amidation, or other functional group transformations, making it an ideal starting point for developing libraries of compounds for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of its structure, synthesis, reactivity, and potential applications for professionals in chemical research and drug development.

Molecular Structure and Physicochemical Properties

The structural integrity of a synthetic building block is paramount. Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is an aromatic heterocycle characterized by a five-membered pyrrole ring, a benzyl group attached to the nitrogen atom (N1), and an ethyl ester substituent at the C3 position.

| Property | Value | Reference |

| IUPAC Name | ethyl 1-benzyl-1H-pyrrole-3-carboxylate | N/A |

| CAS Number | 128259-47-2 | [6] |

| Molecular Formula | C₁₄H₁₅NO₂ | [6] |

| Molecular Weight | 229.27 g/mol | [6] |

| Physical Form | Solid | [7] |

| Storage Temperature | 0-5°C, Protected from light and air | [7][8] |

Structural Elucidation: A Self-Validating Spectroscopic Profile

Confirmation of the chemical structure is a prerequisite for any further study. The following spectroscopic data are predicted for ethyl 1-benzyl-1H-pyrrole-3-carboxylate and serve as a benchmark for experimental validation.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals would include:

-

A triplet and a quartet in the upfield region (approx. 1.3 and 4.2 ppm, respectively) corresponding to the ethyl group of the ester.

-

A singlet around 5.1-5.3 ppm for the two benzylic protons (-CH₂-Ph).

-

A multiplet between 7.2 and 7.4 ppm for the five protons of the phenyl ring.

-

Three distinct signals in the aromatic region for the pyrrole ring protons (at C2, C4, and C5), with characteristic coupling constants. Based on similar structures, these would likely appear between 6.5 and 7.5 ppm.[9]

-

-

¹³C-NMR Spectroscopy: The carbon spectrum will confirm the number and type of carbon atoms. Expected signals include:

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.

-

A strong, sharp absorption band around 1700-1720 cm⁻¹ is definitive for the C=O stretch of the α,β-unsaturated ester.[10]

-

C-H stretching bands for the aromatic and aliphatic portions will be observed above and below 3000 cm⁻¹, respectively.

-

C=C stretching absorptions for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M]⁺, corresponding to the molecular formula C₁₄H₁₅NO₂. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the characteristic benzyl fragment (m/z 91).

Synthesis and Purification: A Protocol Grounded in Mechanistic Causality

Several synthetic routes to ethyl 1-benzyl-1H-pyrrole-3-carboxylate have been reported.[6] A robust and common approach involves the N-alkylation of a pre-existing pyrrole ester. This method is often preferred for its reliability and scalability.

Rationale for Synthetic Strategy

The chosen method is the direct N-benzylation of ethyl 1H-pyrrole-3-carboxylate. The logic is as follows:

-

Nucleophilicity of Pyrrole: The nitrogen atom in the pyrrole ring possesses a lone pair of electrons, but it is partially delocalized into the aromatic system, making pyrrole less basic than typical amines.[1]

-

Deprotonation: To enhance its nucleophilicity for an Sₙ2 reaction, the N-H proton must be removed. A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is sufficient to generate the highly nucleophilic pyrrolide anion.

-

Alkylation: The resulting anion readily attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the C-N bond.

Detailed Experimental Protocol

Reaction: N-benzylation of ethyl 1H-pyrrole-3-carboxylate.

Materials:

-

Ethyl 1H-pyrrole-3-carboxylate

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (anhydrous)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add ethyl 1H-pyrrole-3-carboxylate (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the evolution of hydrogen gas. Allow the mixture to stir for 30 minutes at this temperature until gas evolution ceases, indicating the formation of the sodium pyrrolide salt.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise via the dropping funnel.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of water to destroy any excess NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness Note: The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield ethyl 1-benzyl-1H-pyrrole-3-carboxylate as a pure solid.

Synthesis Workflow Diagram

Caption: Major reaction pathways for derivatization.

Relevance in Drug Discovery and Medicinal Chemistry

Pyrrole-containing compounds are known to possess a vast range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. [5]While specific biological data for ethyl 1-benzyl-1H-pyrrole-3-carboxylate is not widely published, its structural motifs are present in many bioactive molecules.

-

As a Scaffold: This molecule provides a rigid, aromatic core that can appropriately position substituents in three-dimensional space to interact with biological targets like enzyme active sites or protein receptors.

-

Anticancer Potential: Many pyrrole derivatives function as apoptosis inducers in cancer cells. [3]The ability to easily generate libraries of amide derivatives from this starting material allows for the exploration of SAR to optimize cytotoxic activity against various cancer cell lines.

-

Antimicrobial Applications: The pyrrole nucleus is a key component of several antibacterial agents. [4]Modifications to the core structure can be used to tune activity against both Gram-positive and Gram-negative bacteria.

-

Neuroprotective Agents: Some pyrrole derivatives have shown promise as antioxidant agents that can protect against neurotoxicity, suggesting potential applications in neurodegenerative diseases. [11]

Structure-Activity Relationship Logic

Caption: Logic map for structure-activity relationship studies.

Safety, Handling, and Storage

As a research chemical, ethyl 1-benzyl-1H-pyrrole-3-carboxylate should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) is not available, data from structurally related pyrrole derivatives provide a reliable guide. [8][12]

| Hazard Class | Statement | GHS Code |

|---|---|---|

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. [8]* Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-5°C). [7]Protect from light and air to prevent degradation, as pyrrole compounds can be sensitive to oxidation and polymerization. [1]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and versatile reactive sites make it an invaluable starting material for the discovery of novel therapeutic agents. This guide has provided a technical framework for understanding its properties and leveraging its potential, grounded in the principles of mechanistic chemistry and validated by established analytical methods. Its continued use in research will undoubtedly contribute to the development of the next generation of pyrrole-based pharmaceuticals.

References

-

Appretech Scientific Limited. ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate.[Link]

-

Cole-Parmer. Material Safety Data Sheet - Pyrrole, 99%.[Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233–15266. [Link]

-

MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate.[Link]

-

PubChem. Benzyl 3-pyrroline-1-carboxylate.[Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.[Link]

-

RSC Publishing. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(5), pp. 209-222. [Link]

-

Chiacchio, M. A., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 219, 113444. [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.[Link]

-

ResearchGate. Bioactive pyrrole-based compounds with target selectivity | Request PDF.[Link]

-

Gholivand, K., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(5), 209-222. [Link]

-

Shirazi, A. N., et al. (2013). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Cellular and Molecular Neurobiology, 33(7), 977-985. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate | MDPI [mdpi.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-BENZYLPYRROLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Benzyl-1H-pyrrole-3-carboxylic acid ethyl ester | 352616-19-4 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]

- 10. acgpubs.org [acgpubs.org]

- 11. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Data of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1-benzyl-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide offers not only the spectral data but also the underlying principles and experimental protocols, ensuring a thorough understanding for practical application. Pyrrole derivatives are a significant class of heterocyclic compounds widely utilized in the development of biologically active molecules, demonstrating a broad range of pharmacological properties[1].

Molecular Structure and Properties

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a substituted pyrrole with a benzyl group attached to the nitrogen atom and an ethyl carboxylate group at the 3-position. The structural formula and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | ethyl 1-benzyl-1H-pyrrole-3-carboxylate |

| CAS Number | 128259-47-2 |

The presence of the aromatic pyrrole ring, the benzyl group, and the ethyl ester functionality gives this molecule distinct spectroscopic characteristics that are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For ethyl 1-benzyl-1H-pyrrole-3-carboxylate, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Theoretical Framework: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is determined by the number of neighboring protons (n+1 rule).

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 1-benzyl-1H-pyrrole-3-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is standard in solution-state NMR to avoid large solvent signals in the spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Set the appropriate spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | C₆H ₅-CH₂- |

| ~7.20 | t | 1H | H-2 (Pyrrole) |

| ~6.70 | t | 1H | H-5 (Pyrrole) |

| ~6.25 | t | 1H | H-4 (Pyrrole) |

| ~5.10 | s | 2H | -CH₂-Ph |

| ~4.25 | q | 2H | -O-CH₂ -CH₃ |

| ~1.30 | t | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (Benzyl Group): The five protons of the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.25 and 7.35 ppm.

-

Pyrrole Protons: The protons on the pyrrole ring are deshielded and appear at distinct chemical shifts. The H-2 proton, being adjacent to the nitrogen and in proximity to the ester group's influence, is expected to be the most downfield of the pyrrole protons. The H-5 and H-4 protons will appear further upfield. The coupling between these protons will result in triplet-like appearances for H-2, H-4, and H-5, assuming similar coupling constants.

-

Benzylic Protons: The two protons of the methylene bridge (-CH₂-Ph) are chemically equivalent and are not coupled to any other protons, thus they will appear as a singlet around δ 5.10 ppm.

-

Ethyl Ester Protons: The methylene protons (-O-CH₂-CH₃) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) will appear as a triplet due to coupling with the adjacent methylene protons.

Visualization of Proton Environments:

Caption: Proton environments in ethyl 1-benzyl-1H-pyrrole-3-carboxylate.

¹³C NMR Spectroscopy

Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. The chemical shift of a carbon atom is sensitive to its electronic environment.

Experimental Protocol: The sample preparation and instrumentation are similar to that of ¹H NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C =O (Ester) |

| ~137.0 | Quaternary C (Benzyl) |

| ~129.0 | C H (Benzyl) |

| ~128.0 | C H (Benzyl) |

| ~127.0 | C H (Benzyl) |

| ~125.0 | C -2 (Pyrrole) |

| ~122.0 | C -5 (Pyrrole) |

| ~116.0 | C -3 (Pyrrole) |

| ~110.0 | C -4 (Pyrrole) |

| ~60.0 | -O-C H₂-CH₃ |

| ~52.0 | -C H₂-Ph |

| ~14.0 | -O-CH₂-C H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears furthest downfield.

-

Aromatic Carbons: The carbons of the benzyl and pyrrole rings appear in the aromatic region (δ 110-140 ppm). The chemical shifts can be predicted based on substituent effects.

-

Aliphatic Carbons: The benzylic carbon, the ethyl ester methylene, and methyl carbons appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group. For aromatic esters, characteristic intense peaks are expected for the C=O and C-O stretches[2].

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: A small amount of the neat compound can be placed between two KBr plates (for liquids or low-melting solids), or a KBr pellet can be prepared by grinding the solid sample with KBr powder and pressing it into a disk.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Ester) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic rings) |

| ~1250 | Strong | Asymmetric C-O-C stretch (Ester) |

| ~1100 | Strong | Symmetric C-O-C stretch (Ester) |

| ~740, ~700 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Interpretation of the IR Spectrum:

-

The strong absorption around 1710 cm⁻¹ is characteristic of the C=O stretching vibration of the conjugated ester group.

-

The strong bands around 1250 cm⁻¹ and 1100 cm⁻¹ are indicative of the C-O stretching vibrations of the ester.

-

The absorptions in the 3100-3000 cm⁻¹ region correspond to the C-H stretching of the aromatic rings, while the peaks in the 2980-2850 cm⁻¹ range are due to the aliphatic C-H stretching of the benzyl and ethyl groups.

-

The characteristic C-H out-of-plane bending vibrations for the monosubstituted benzene ring are expected around 740 cm⁻¹ and 700 cm⁻¹.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity (%) | Assignment |

| 229 | High | [M]⁺ (Molecular ion) |

| 154 | Moderate | [M - C₆H₅]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum:

-

The molecular ion peak [M]⁺ at m/z 229 confirms the molecular weight of the compound.

-

A prominent peak at m/z 91 is characteristic of a benzyl group, corresponding to the stable tropylium ion ([C₇H₇]⁺). This is often the base peak in the EI spectrum of benzyl-containing compounds.

-

Fragmentation of the ester group and the pyrrole ring would lead to other characteristic ions.

Visualization of Key Fragmentation:

Caption: Key fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of ethyl 1-benzyl-1H-pyrrole-3-carboxylate using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established principles and data from analogous structures, offers a robust framework for researchers in the synthesis, characterization, and application of this and related pyrrole derivatives. The unique spectral signatures of the benzyl, pyrrole, and ethyl carboxylate moieties allow for unambiguous identification. This guide serves as a valuable resource for professionals in medicinal chemistry and drug development, where the pyrrole scaffold is a cornerstone for the design of novel therapeutic agents[3][4].

References

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. The guide will cover the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data.

Introduction: The Significance of Structural Elucidation

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a molecule that combines several key functional groups: a pyrrole ring, an N-benzyl substituent, and an ethyl carboxylate group. The precise arrangement of these components dictates the molecule's chemical reactivity, physical properties, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the covalent structure of such molecules. Specifically, ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the molecule.

A thorough understanding of the ¹H NMR spectrum is crucial for confirming the successful synthesis of the target compound, assessing its purity, and providing a foundation for further chemical modifications and structure-activity relationship (SAR) studies. This guide will deconstruct the expected ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, providing a rationale for the predicted chemical shifts, multiplicities, and coupling constants.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate is predicted to exhibit distinct signals corresponding to the protons of the pyrrole ring, the N-benzyl group, and the ethyl ester. The chemical shifts are influenced by the electronic effects of the substituents and the aromaticity of the pyrrole ring.

The Pyrrole Ring Protons

The pyrrole ring is an electron-rich aromatic system, and the chemical shifts of its protons are influenced by the ring current and the electronic nature of the substituents.[1][2] The protons at the C2, C4, and C5 positions will appear as distinct signals.

-

H-2: This proton is adjacent to the nitrogen atom and the electron-withdrawing carboxylate group at C3. The proximity to the nitrogen atom and the deshielding effect of the ester group are expected to shift this proton significantly downfield.

-

H-4: This proton is adjacent to the carboxylate group and is expected to be deshielded, though likely to a lesser extent than H-2.

-

H-5: This proton is adjacent to the nitrogen atom and is also influenced by the N-benzyl group. Its chemical shift will be downfield due to the aromatic nature of the pyrrole ring.

The coupling between the pyrrole ring protons is also a key diagnostic feature. In pyrrole systems, the coupling constants between adjacent protons (³J) are typically in the range of 2-4 Hz, while long-range couplings (⁴J and ⁵J) are also observed and are generally smaller.[3][4]

The N-Benzyl Group Protons

The N-benzyl group introduces two sets of proton signals: the methylene protons (-CH₂-) and the aromatic protons of the phenyl ring.

-

Benzylic Protons (-CH₂-): These two protons are chemically equivalent due to free rotation around the N-CH₂ bond and will appear as a singlet. Their chemical shift is expected in the benzylic region, typically between 4.5 and 5.5 ppm, influenced by the adjacent nitrogen atom and the phenyl ring.[5][6]

-

Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will likely appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm.[5] Due to the free rotation of the phenyl group, the ortho, meta, and para protons may not be well-resolved and could overlap.

The Ethyl Ester Group Protons

The ethyl ester group will give rise to two characteristic signals: a quartet and a triplet.

-

Methylene Protons (-OCH₂CH₃): These two protons are adjacent to the ester oxygen and a methyl group. They will be deshielded by the oxygen and will appear as a quartet due to coupling with the three protons of the methyl group (n+1 rule, where n=3). The expected chemical shift is in the range of 4.0-4.5 ppm.[6][7]

-

Methyl Protons (-OCH₂CH₃): These three protons are adjacent to a methylene group and will appear as a triplet due to coupling with the two methylene protons (n+1 rule, where n=2). This signal is expected to be in the upfield region, typically around 1.2-1.5 ppm.[6][7]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for ethyl 1-benzyl-1H-pyrrole-3-carboxylate.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 (Pyrrole) | 7.5 - 7.8 | t | 1H | ~1.5 - 2.0 |

| H-5 (Pyrrole) | 6.8 - 7.1 | t | 1H | ~2.0 - 2.5 |

| H-4 (Pyrrole) | 6.2 - 6.5 | t | 1H | ~2.5 - 3.0 |

| Phenyl (Ar-H) | 7.2 - 7.5 | m | 5H | - |

| Benzyl (-CH₂-) | 5.1 - 5.4 | s | 2H | - |

| Ethyl (-OCH₂CH₃) | 4.1 - 4.4 | q | 2H | ~7.0 |

| Ethyl (-OCH₂CH₃) | 1.2 - 1.4 | t | 3H | ~7.0 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Compound Purity: Ensure the sample of ethyl 1-benzyl-1H-pyrrole-3-carboxylate is of high purity (≥95%), as impurities can complicate spectral interpretation.[8] The synthesis of this compound can be achieved through various reported methods.[9]

-

Solvent Selection: Use a deuterated solvent that will dissolve the compound and has a residual proton signal that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a suitable choice for this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for modern NMR spectrometers.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds. A longer acquisition time will result in better resolution.

-

Relaxation Delay (D1): 1-2 seconds. This allows for sufficient relaxation of the protons between scans.

-

Number of Scans (NS): 8-16 scans. This is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

Visualization of Molecular Structure and Spin-Spin Coupling

To aid in the interpretation of the spectrum, the following diagrams illustrate the molecular structure with proton labeling and the predicted spin-spin coupling network.

Caption: Molecular structure of ethyl 1-benzyl-1H-pyrrole-3-carboxylate with proton labeling.

Caption: Predicted spin-spin coupling network for ethyl 1-benzyl-1H-pyrrole-3-carboxylate.

In-depth Spectral Interpretation

A detailed analysis of the ¹H NMR spectrum provides a wealth of information about the molecular structure.

-

Aromatic Region (6.0 - 8.0 ppm): This region will contain the signals for the three pyrrole protons and the five phenyl protons. The distinct multiplicities and chemical shifts of the pyrrole protons will allow for their unambiguous assignment. The phenyl protons are expected to appear as a complex multiplet.

-

Benzylic and Ester Methylene Region (4.0 - 5.5 ppm): The sharp singlet of the benzylic protons and the quartet of the ethyl ester's methylene protons will be clearly identifiable in this region. Their integration values of 2H each will further confirm their assignment.

-

Aliphatic Region (1.0 - 1.5 ppm): The triplet corresponding to the methyl group of the ethyl ester will be the only signal in this upfield region, making its assignment straightforward.

The causality behind these spectral features lies in the fundamental principles of NMR. The chemical shift is determined by the local electronic environment of each proton, with electron-withdrawing groups causing deshielding and a downfield shift.[6] The multiplicity of a signal is governed by the number of neighboring, non-equivalent protons, as described by the n+1 rule. The coupling constants provide information about the dihedral angles between coupled protons and the nature of the chemical bonds separating them.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate. By understanding the theoretical basis for the spectrum, following a robust experimental protocol, and applying a systematic approach to spectral interpretation, researchers can confidently elucidate the structure of this and related molecules. The information presented herein serves as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the accurate and efficient characterization of novel chemical entities.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Abraham, R. J., & Matth, M. (2010). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(12), 945-953. Retrieved from [Link]

-

Abraham, R. J., & Thomas, W. A. (1965). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-pyrroline-1-carboxylate. Retrieved from [Link]

-

Rahkamaa, E. (1968). Spin‐Spin Coupling Constant J(14NH) and Spin‐Lattice Relaxation TimeT1 of 14N Nucleus in Pyrrole. The Journal of Chemical Physics, 48(1), 531–532. Retrieved from [Link]

-

Abraham, R. J., & Bernstein, H. J. (1959). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064. Retrieved from [Link]

-

MDPI. (n.d.). (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

-

Katekar, G. F., & Moritz, A. G. (1969). Analysis of the N.M.R. spectrum of pyrrole. Australian Journal of Chemistry, 22(6), 1199-1205. Retrieved from [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. 1-BENZYLPYRROLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 1-benzyl-1H-pyrrole-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Introduction: The Significance of Structural Verification

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a substituted pyrrole, a core heterocyclic motif prevalent in pharmaceuticals and functional materials. Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. ¹³C NMR spectroscopy serves as a powerful, non-destructive technique for this purpose, providing direct insight into the carbon framework of a molecule.[1] Each unique carbon atom in a distinct electronic environment within the molecule will produce a specific signal, or resonance, in the ¹³C NMR spectrum, the position of which (the chemical shift) is highly informative.[2][3]

This guide will delve into the theoretical prediction of the ¹³C NMR spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, provide a robust experimental protocol for data acquisition, and offer insights into the interpretation of the resulting spectrum.

Predicted ¹³C NMR Spectral Analysis

A detailed analysis of the molecular structure allows for the prediction of the ¹³C NMR chemical shifts. The electron-donating and -withdrawing effects of the substituents on the pyrrole ring, as well as the electronic environments of the ethyl and benzyl groups, will govern the resonance positions of the individual carbon atoms.

Molecular Structure and Carbon Numbering

To facilitate a clear and systematic analysis, the carbon atoms of ethyl 1-benzyl-1H-pyrrole-3-carboxylate are numbered as follows:

Caption: Sample preparation workflow for ¹³C NMR analysis.

Rationale for Key Steps:

-

Concentration: A higher concentration is generally preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time, as ¹³C has a low natural abundance (~1.1%). [4]* Solvent Choice: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Homogeneity: Ensuring the sample is fully dissolved and the solution is homogeneous is critical for obtaining sharp, well-resolved NMR signals.

Spectrometer Setup and Data Acquisition

-

Insert the sample into the magnet.

-

Lock onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving high resolution.

-

Set up the ¹³C acquisition parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A typical range for ¹³C NMR is 0 to 220 ppm. [5] * Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans (NS): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

-

Acquire the spectrum.

-

Process the data:

-

Apply a Fourier transform.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum by setting the TMS signal to 0.0 ppm or the CDCl₃ triplet to 77.16 ppm.

-

Perform baseline correction.

-

Data Interpretation and Structural Confirmation

The acquired ¹³C NMR spectrum should be compared with the predicted chemical shifts. The number of signals in the spectrum should correspond to the number of unique carbon environments in the molecule.

-

Signal Count: Expect to see a total of 12 distinct signals, as the pairs of carbons C2''/C6'' and C3''/C5'' in the benzyl group are chemically equivalent due to free rotation around the C1''-CH₂ bond.

-

Chemical Shift Assignment: Use the predicted chemical shift table and general knowledge of substituent effects to assign each signal to its corresponding carbon atom.

-

Advanced Techniques (Optional): For unambiguous assignment, especially of the aromatic carbons, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. [5]

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like ethyl 1-benzyl-1H-pyrrole-3-carboxylate. By combining a theoretical understanding of chemical shifts with a rigorous experimental protocol, researchers can confidently verify the carbon skeleton of their synthesized compounds. This guide provides the foundational knowledge and practical steps necessary to achieve high-quality, interpretable ¹³C NMR data, thereby ensuring the scientific integrity of their research.

References

-

Computational prediction of the 1H and 13C NMR chemical shifts for protonated alkylpyrroles electron correlation and not - SciSpace. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

Spectroscopy 13C NMR and 1H NMR - Mesbah Energy. Available at: [Link]

-

13C-NMR - University of Regensburg. Available at: [Link]

-

Chemical shifts - University of Regensburg. Available at: [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole - ResearchGate. Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

Supporting Information - Wiley Online Library. Available at: [Link]

-

(R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate - MDPI. Available at: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 1-Benzyl-1H-pyrrole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document delineates the fundamental principles of IR spectroscopy and applies them to predict, acquire, and interpret the vibrational signatures of this specific molecule. By dissecting the structure into its constituent functional groups—the N-substituted pyrrole ring, the benzyl substituent, and the ethyl carboxylate moiety—we establish a detailed map of expected absorptions. A rigorous, field-proven experimental protocol using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is presented, emphasizing the causality behind each step to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control in organic chemistry.

Introduction: The Molecular Architecture and Spectroscopic Significance

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a molecule built upon a pyrrole core, a five-membered aromatic heterocycle fundamental to numerous biologically significant compounds, including porphyrins like heme and chlorophyll.[1] The nitrogen atom of the pyrrole ring is substituted with a benzyl group, and the 3-position is functionalized with an ethyl carboxylate group. This combination of an aromatic heterocycle, a benzene ring, and an ester functional group results in a rich and informative infrared spectrum.

Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry that measures the interaction of infrared radiation with a molecule.[2][3] By absorbing IR radiation at specific frequencies, covalent bonds within the molecule are excited into higher vibrational states. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint" and provides definitive evidence for the presence or absence of key functional groups.[4] For a molecule like ethyl 1-benzyl-1H-pyrrole-3-carboxylate, IR spectroscopy allows for rapid confirmation of its synthesis and purity by identifying the characteristic vibrations of its ester, aromatic, and heterocyclic components.

Predicted Infrared Absorptions: A Functional Group Analysis

The utility of IR spectroscopy lies in its ability to correlate specific absorption bands with particular molecular vibrations.[5] We can deconstruct ethyl 1-benzyl-1H-pyrrole-3-carboxylate into its primary structural motifs to predict its IR spectrum.

The Ethyl Carboxylate Group (Aromatic Ester)

The ester is the most prominent functional group and gives rise to several strong, characteristic absorptions.

-

C=O Stretching: The carbonyl (C=O) stretch of an ester is one of the strongest and most recognizable absorptions in an IR spectrum.[3] For aromatic esters, where the carbonyl group is conjugated with the pyrrole ring, this peak is expected to appear in the range of 1730-1715 cm⁻¹ .[6][7] This is a slightly lower frequency compared to saturated esters (1750-1735 cm⁻¹) due to the resonance effect, which imparts more single-bond character to the C=O bond.[6]

-

C-O Stretching: Esters exhibit two distinct C-O stretching vibrations, often referred to as the "Rule of Three" along with the C=O stretch.[6][8]

The 1-Benzyl Group

The benzyl substituent contributes signals characteristic of both an aromatic ring and an aliphatic methylene (-CH₂-) linker.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹, in the region of 3100-3000 cm⁻¹ .[11] These peaks are generally of weak to medium intensity.

-

Aliphatic C-H Stretching: The methylene bridge (-CH₂-) will show symmetric and asymmetric C-H stretching absorptions in the 2980-2850 cm⁻¹ range.[11]

-

Aromatic C=C Stretching: The benzene ring exhibits characteristic C=C bond stretching vibrations that appear as a series of medium-intensity peaks in the 1600-1450 cm⁻¹ region.[11]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the C-H out-of-plane bending of the benzene ring. The exact position is highly diagnostic of the substitution pattern. For a monosubstituted ring, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

The Substituted Pyrrole Ring

The trisubstituted pyrrole ring has its own set of characteristic vibrations.

-

Aromatic C-H Stretching: The C-H bonds on the pyrrole ring will also contribute to the absorption signal in the 3100-3000 cm⁻¹ region.

-

Ring Stretching (C=C and C-N): The fundamental vibrations of the pyrrole ring itself typically result in sharp bands between 1550-1430 cm⁻¹ .[12][13] The C-N stretching vibration can also be observed, often near 1200-1000 cm⁻¹ .[13]

-

Absence of N-H Stretch: A critical diagnostic feature for this N-substituted pyrrole is the absence of the N-H stretching vibration, which would typically appear as a sharp peak around 3400 cm⁻¹ in unsubstituted or N-H pyrroles.[13][14]

Summary of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch (Benzyl & Pyrrole) | Medium to Weak |

| 2980-2850 | Aliphatic C-H Stretch (-CH₂- & -CH₂CH₃) | Medium |

| 1730-1715 | C=O Stretch (Aromatic Ester) | Strong, Sharp |

| 1600-1450 | Aromatic C=C Stretch (Benzyl Ring) | Medium, Multiple |

| 1550-1430 | Ring Stretch (Pyrrole, C=C and C-N) | Medium, Sharp |

| 1310-1250 | Asymmetric C-C-O Stretch (Ester) | Strong |

| 1130-1000 | Symmetric O-C-C Stretch (Ester) | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bend (Monosubstituted Benzyl) | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

The acquisition of a high-quality IR spectrum is paramount for accurate interpretation. Attenuated Total Reflectance (ATR) is the preferred technique for solid or oily organic compounds due to its simplicity, speed, and minimal sample preparation requirements.[15][16][17]

Instrumentation and Rationale

A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is recommended.

-

FTIR Spectrometer: Offers superior speed and signal-to-noise ratio compared to older dispersive instruments.

-

Diamond ATR Crystal: Diamond is extremely robust, chemically inert, and suitable for a wide range of samples, making it ideal for a research environment. The ATR method works by passing an infrared beam through a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[15] This eliminates the need for sample dilution (like KBr pellets) or fixed pathlength cells.

Step-by-Step Methodology

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning (Causality): This is a critical self-validating step. Clean the diamond crystal surface thoroughly with a solvent known to dissolve the analyte and any potential contaminants (e.g., isopropanol or acetone), followed by a final wipe with a clean, dry cloth. This ensures that no residue from previous measurements will contaminate the current spectrum.

-

Background Spectrum Acquisition (Trustworthiness): Record a background spectrum of the empty, clean ATR crystal. This measurement captures the instrument's response and the spectral signature of the ambient atmosphere (primarily water vapor and carbon dioxide). The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself.

-

Sample Application: Place a small amount (typically 1-2 mg) of the ethyl 1-benzyl-1H-pyrrole-3-carboxylate sample directly onto the center of the diamond crystal. If the sample is a solid, apply pressure using the integrated clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the following typical parameters:

-

Wavenumber Range: 4000 cm⁻¹ to 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in Step 2 to prepare the instrument for the next user.

Data Processing and Validation

Modern FTIR software often includes processing functions.

-

ATR Correction: An ATR correction algorithm may be applied. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

-

Baseline Correction: A baseline correction can be applied to remove any broad, rolling features, ensuring that peak heights and areas are accurate.

-

Data Validation: The integrity of the data is validated by ensuring the key predicted peaks are present and that atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) features have been successfully subtracted.[2]

Visualization of the Analytical Workflow

The logical flow from sample to final interpreted spectrum can be visualized as follows.

Caption: Workflow for ATR-FTIR analysis of ethyl 1-benzyl-1H-pyrrole-3-carboxylate.

Conclusion

The infrared spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a powerful tool for its structural verification. The key diagnostic features are a strong carbonyl absorption characteristic of an aromatic ester (~1720 cm⁻¹), multiple strong C-O stretching bands in the 1310-1000 cm⁻¹ region, and the distinct absorptions of the benzyl and pyrrole aromatic systems. Crucially, the absence of an N-H stretch confirms the N-benzylation of the pyrrole ring. By following the detailed ATR-FTIR protocol outlined in this guide, researchers can reliably obtain high-quality spectra for unambiguous compound identification, a process fundamental to progress in chemical synthesis and drug discovery.

References

-

Quora. (2022). Can IR spectra be used to identify organic compounds? Retrieved from [Link]

-

The Journal of Chemical Physics. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. AIP Publishing. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. National Center for Biotechnology Information. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024). Infrared Spectroscopy: Principles and Applications in Organic Chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy (IR). Department of Chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). Study of the Synthesis of Pyrrole and its Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Fally, F., Riga, J., & Verbist, J. (n.d.). PLASMA POLYMERIZATION OF PYRROLE. Laboratoire Interdisciplinaire de Spectroscopie Electronique. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341. AIP Publishing. Retrieved from [Link]

-

Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry & Biochemistry. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ispc-conference.org [ispc-conference.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. mt.com [mt.com]

- 16. digital.csic.es [digital.csic.es]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: Mass Spectrometry Characterization of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate

[1]

Executive Summary

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate (CAS: 128259-47-2) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmacophores, including anti-inflammatory and antitumor agents.[1] Its structural integrity hinges on the stability of the pyrrole core and the lability of its N-benzyl and C3-ester substituents.[1]

This guide provides a definitive technical framework for the mass spectrometric analysis of this compound. We contrast Electron Ionization (EI) for structural fingerprinting with Electrospray Ionization (ESI) for purity assessment, detailing the specific fragmentation pathways that validate the molecule's identity.

Part 1: Molecular Architecture & Ionization Physics[1]

Before designing an acquisition method, one must understand the physicochemical properties governing ionization.[1]

| Property | Value | Mass Spec Implication |

| Formula | Nitrogen Rule applies (Odd N = Odd MW).[1] | |

| Monoisotopic Mass | 229.1103 Da | Base peak for mass accuracy checks.[1] |

| LogP | ~3.2 (Predicted) | Retains well on C18; requires high organic % for elution.[1] |

| Key Moieties | N-Benzyl, Ethyl Ester | Benzyl: Dominant tropylium ion formation ( |

Ionization Strategy: EI vs. ESI

-

Electron Ionization (EI, 70 eV): The "Hard" technique.[1] It imparts significant internal energy, causing extensive fragmentation.[1] This is the gold standard for structural confirmation because the N-benzyl bond is highly susceptible to cleavage, yielding a diagnostic fingerprint.[1]

-

Electrospray Ionization (ESI): The "Soft" technique.[1] Used in LC-MS for purity profiling.[1] It typically yields the protonated molecular ion

at

Part 2: Fragmentation Mechanics (The Core)[1]

The mass spectrum of ethyl 1-benzyl-1H-pyrrole-3-carboxylate is defined by the competition between charge retention on the benzyl group (forming the stable tropylium ion) and the pyrrole core.[1]

Primary Fragmentation Pathway (EI/CID)[1]

The most abundant ion (Base Peak) in the EI spectrum is almost invariably the Tropylium ion (

-

Molecular Ion (

): Observed at -

Benzyl Cleavage (

-cleavage): The bond between the pyrrole nitrogen and the benzylic carbon weakens.[1]

Secondary Ester Pathways

The ethyl ester at the C3 position undergoes characteristic eliminations:

-

Loss of Ethoxy Radical (

): Cleavage alpha to the carbonyl yields the acylium ion at -

McLafferty-type Rearrangement: The ethyl group contains hydrogens

to the carbonyl oxygen.[1] A hydrogen transfer followed by alkene elimination (loss of ethylene, -

Total Ester Loss: Loss of the entire carboethoxy group (

) yields the N-benzyl pyrrole cation at

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships in the fragmentation cascade.

Figure 1: Mechanistic fragmentation pathway of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate under EI conditions.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (e.g., internal standards, retention time markers).

Protocol A: High-Resolution LC-MS (Purity & ID)

Objective: Confirm monoisotopic mass and purity in synthesis reaction mixtures.

-

Sample Preparation:

-

Chromatography (UHPLC):

-

Mass Spectrometry (ESI-Q-TOF):

Expected Result: A clean peak at

Protocol B: GC-MS (Structural Fingerprinting)[1]

Objective: Detailed structural confirmation via fragmentation pattern.

-

Inlet: Split mode (20:1), 250°C.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms),

.[1] -

Oven Program:

-

Start: 60°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.[1]

-

Hold: 3 mins.

-

-

MS Source: Electron Ionization (70 eV), 230°C.[1]

Data Interpretation: Look for the "Tropylium Flag" (

Workflow Visualization

Figure 2: LC-MS workflow for purity assessment of the target pyrrole.[1]

Part 4: Data Interpretation & Troubleshooting

Distinguishing Isomers

The 3-carboxylate and 2-carboxylate isomers are common.[1]

-

Differentiation: While mass spectra are similar, the 2-carboxylate often shows a stronger

peak (ortho effect) compared to the 3-carboxylate.[1] Retention time is the primary differentiator; the 2-isomer typically elutes slightly earlier on non-polar GC columns due to intramolecular hydrogen bonding reducing polarity.[1]

Common Contaminants

| m/z Observed | Likely Contaminant | Origin |

| 108 | Benzyl alcohol | Hydrolysis of benzyl group or starting material.[1] |

| 107 | Benzylamine | Unreacted starting material.[1] |

| 201 | Carboxylic Acid derivative | Hydrolysis of the ethyl ester (Sample degradation).[1] |

Part 5: References

-

PubChem. (2025).[1][2][3] Ethyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (Analogous Fragmentation Data). National Library of Medicine.[1] [Link][1]

-

Han, Z., et al. (2011).[1][4] Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.[1][4] Acta Crystallographica Section E. [Link]

-

University of Guanajuato. (2019). Fragmentation Mechanisms in Mass Spectrometry: Esters and Cyclic Systems.[Link][1]

-

LibreTexts Chemistry. (2023).[1] Mass Spectrometry - Fragmentation Patterns (Esters and Aromatics).[1][5][6][7][8][Link][1]

Sources

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. Benzyl 3-pyrroline-1-carboxylate | C12H13NO2 | CID 643471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 1-benzyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate | C21H21NO2 | CID 102196266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ugto.mx [ugto.mx]

Strategic Synthesis of Ethyl 1-benzyl-1H-pyrrole-3-carboxylate

The following guide details the strategic synthesis of ethyl 1-benzyl-1H-pyrrole-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry. This document is structured for researchers requiring high-purity starting materials and robust, scalable protocols.

Executive Summary & Retrosynthetic Analysis

The target molecule, ethyl 1-benzyl-1H-pyrrole-3-carboxylate , presents a specific substitution pattern (1,3-disubstituted) that is synthetically more challenging than the thermodynamically favored 2,5-substituted pyrroles (typically accessed via Paal-Knorr).

To ensure operational flexibility, this guide presents two distinct synthetic strategies:

-

The Modular Route (Stepwise): Construction of the pyrrole core via Van Leusen Synthesis , followed by N-alkylation. This is the industry standard for generating regioisomerically pure 3-carboxylates.

-

The Convergent Route (Direct): 1,3-Dipolar Cycloaddition of an N-benzyl azomethine ylide. This route installs the benzyl group and the pyrrole ring simultaneously but requires careful control of regioselectivity.

Retrosynthetic Logic (Graphviz)

Caption: Retrosynthetic disconnection showing the Stepwise Van Leusen path (Route A) and the Direct Cycloaddition path (Route B).

Route A: The Modular Approach (Van Leusen Protocol)

Recommendation: Use this route for maximum regiocontrol and scalability. Mechanism: The reaction utilizes Tosylmethyl Isocyanide (TosMIC) as a versatile C-N-C synthon. The base-mediated reaction with ethyl acrylate proceeds via a Michael addition followed by cyclization and elimination of the tosyl group (sulfinate), exclusively yielding the 3-substituted pyrrole.

Starting Materials & Reagents

| Component | Role | Grade/Purity | Critical Attribute |

| TosMIC | C1 Synthon | >98% | Moisture sensitive; store at 2-8°C. |

| Ethyl Acrylate | Michael Acceptor | >99% | Stabilized (MEHQ). Distill if polymer present.[1] |

| Sodium Hydride (NaH) | Base | 60% in oil | Anhydrous conditions essential. |

| Benzyl Bromide | Alkylating Agent | >98% | Lachrymator; use fresh to avoid color. |

| Ethyl Pyrrole-3-carboxylate | Intermediate | N/A | Can be purchased to skip Step 1. |

Experimental Protocol

Step 1: Synthesis of Ethyl Pyrrole-3-carboxylate (The Core)

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Solvent System: Add TosMIC (1.0 equiv) and Ethyl Acrylate (1.1 equiv) to a mixture of anhydrous DMSO and Diethyl Ether (1:2 ratio). The ether cosolvent moderates the exotherm.

-

Addition: Add NaH (1.2 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at ambient temperature for 2-4 hours. The reaction mixture will darken.

-